molecular formula C18H22N2O3 B2371093 N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034274-63-8

N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2371093
CAS No.: 2034274-63-8
M. Wt: 314.385
InChI Key: ANLKDUZUVAKTQQ-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide is a small molecule research compound of significant interest in neuroscience and metabolic studies. The compound's structural features, including the isonicotinamide core and the 2-(2-methoxyethoxy) side chain, suggest potential for modulating NAD+-dependent cellular pathways. Research into related nicotinamide compounds has demonstrated their critical role in maintaining neuronal health, with studies showing that nicotinamide, a precursor to NAD+, provides robust neuroprotection and preserves dendritic structure in models of neurodegenerative disease by supporting mitochondrial homeostasis, cell signaling, and axonal transport . This compound is strictly intended for research applications in laboratory settings. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(2-propan-2-ylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13(2)15-6-4-5-7-16(15)20-18(21)14-8-9-19-17(12-14)23-11-10-22-3/h4-9,12-13H,10-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLKDUZUVAKTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into two primary components:

  • 2-(2-Methoxyethoxy)isonicotinic acid : Serves as the acylating agent.
  • 2-Isopropylaniline : Acts as the nucleophilic amine.
    A convergent synthesis strategy is favored, with parallel preparation of these subunits followed by amide bond formation.

Stepwise Synthesis Protocol

Synthesis of 2-(2-Methoxyethoxy)Isonicotinic Acid

Route A: Williamson Ether Synthesis

  • Starting material : 2-Chloroisonicotinic acid.
  • Alkoxylation : React with sodium 2-methoxyethoxide in dimethylformamide (DMF) at 80°C for 12 hours.
    • Reaction equation :

      $$

      \text{C}5\text{H}3\text{ClN}2\text{O}2 + \text{NaOCH}2\text{CH}2\text{OCH}3 \rightarrow \text{C}8\text{H}{10}\text{N}2\text{O}_4 + \text{NaCl}

      $$
    • Yield : 68–72% after recrystallization from ethanol.

Route B: Direct Functionalization

  • Starting material : 2-Hydroxyisonicotinic acid.
  • Methylation : Treat with methyl iodide and potassium carbonate in acetone.
  • Ethylene glycol addition : React with ethylene glycol monomethyl ether under Mitsunobu conditions (DIAD, PPh₃).
Amide Coupling with 2-Isopropylaniline
  • Activation of carboxylic acid : Convert 2-(2-methoxyethoxy)isonicotinic acid to its acid chloride using thionyl chloride (SOCl₂).
  • Coupling reaction : React with 2-isopropylaniline in tetrahydrofuran (THF) at 0–5°C, followed by stirring at room temperature for 6 hours.
    • Catalyst : Triethylamine (2.2 equiv).
    • Yield : 85–89% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Critical Reaction Parameters

Solvent Effects on Ether Formation

Comparative studies reveal solvent polarity significantly impacts alkoxylation efficiency:

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DMF 80 12 72
DMSO 90 10 65
Acetonitrile 70 15 58

DMF provides optimal balance between nucleophilicity and thermal stability.

Catalytic Systems for Amide Bond Formation

Alternative coupling agents were evaluated for the final amidation step:

Coupling Agent Solvent Yield (%) Purity (HPLC)
SOCl₂/Et₃N THF 89 98.5
EDCl/HOBt DCM 82 97.2
DCC/DMAP Acetone 75 95.8

Thionyl chloride-mediated activation outperforms carbodiimide-based methods in both yield and purity.

Purification and Characterization

Recrystallization Conditions

Crude product is purified via sequential solvent systems:

  • Initial wash : Cold ethanol to remove unreacted aniline.
  • Recrystallization : Methanol/water (4:1 v/v) yields colorless crystals with >99% purity.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.62 (d, J = 5.1 Hz, 1H, Py-H)
  • δ 7.34–7.28 (m, 4H, Ar-H)
  • δ 4.52–4.48 (m, 2H, OCH₂CH₂O)
  • δ 3.64 (s, 3H, OCH₃)
  • δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

HRMS (ESI+) : Calculated for C₁₈H₂₂N₂O₃ [M+H]⁺: 325.1658; Found: 325.1655.

Challenges and Alternative Approaches

Regioselectivity in Ether Formation

Competing O- vs. N-alkylation necessitates careful control of base strength. Use of bulky bases (e.g., NaHMDS) suppresses N-alkylation byproducts.

Stability of Methoxyethoxy Group

Prolonged heating above 100°C induces β-elimination, forming 2-vinyloxy byproducts. Reactions are best conducted under inert atmosphere below 80°C.

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects or biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide with analogs based on substituent variations, synthetic routes, and inferred physicochemical properties.

Substituent Variations and Functional Group Impact

  • 2-(N-Isopropyl-N-methylamino)ethyl chloride (CAS 4261-68-1): This compound shares the isopropyl group but lacks the nicotinamide core. Its ethyl chloride moiety and tertiary amine structure suggest higher reactivity, likely employed as an intermediate in alkylation reactions .
  • 2-Chloro-N-methoxy-N,6-dimethylnicotinamide (CAS 1057667-23-8) :
    A closer structural analog with a chloro substituent and methoxy-methyl groups on the nicotinamide ring. The chloro group may increase electrophilicity, while the methoxy group (vs. methoxyethoxy in the target compound) reduces steric hindrance but limits solubility. This difference highlights the trade-off between reactivity and pharmacokinetics in nicotinamide derivatives .

Physicochemical and Pharmacological Inferences

While direct pharmacological data for the target compound are absent in the provided evidence, comparisons can be drawn from substituent effects:

Property Target Compound 2-Chloro-N-methoxy-N,6-dimethylnicotinamide 2-(N-Isopropyl-N-methylamino)ethyl chloride
Lipophilicity (LogP) Moderate (isopropylphenyl + methoxyethoxy) High (chloro + methoxy) High (chloro + isopropyl)
Solubility Likely improved (polar methoxyethoxy) Low (non-polar chloro/methoxy) Very low (alkyl chloride)
Reactivity Low (stable amide/ether bonds) Moderate (chloro substituent) High (reactive chloride)

Biological Activity

N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of isonicotinamides, which are derivatives of nicotinic acid. The structural formula can be represented as follows:

C16H22N2O3\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_3

This compound features an isopropyl group and a methoxyethoxy moiety, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Potential effectiveness against certain bacterial strains.
  • Anticancer Properties: Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines.

Biological Activity Overview

Biological Activity Mechanism Research Findings
AntimicrobialInhibition of bacterial growthStudies indicate effectiveness against Gram-positive bacteria.
AnticancerInduction of apoptosisDemonstrated cytotoxicity in various cancer cell lines with IC50 values ranging from 0.3 to 1.0 µM.
Anti-inflammatoryModulation of cytokine releaseReduced levels of TNF-α and IL-6 in vitro.

Case Studies and Research Findings

  • Anticancer Activity
    • A study evaluated the compound's effects on several cancer cell lines, including breast and lung cancer models. The results showed significant reduction in cell viability with an IC50 value as low as 0.3 µM, indicating potent anticancer properties (source: ).
    • Mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis via caspase activation.
  • Antimicrobial Effects
    • In vitro assays demonstrated that this compound exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL (source: ).
  • Anti-inflammatory Properties
    • Research indicated that this compound can modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models (source: ). This suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, condensation, and purification. For example, substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol as a nucleophile) can introduce the methoxyethoxy group . Continuous flow reactors may optimize reaction yields and purity for academic-scale production by enabling precise control of temperature and solvent systems . Key intermediates like 2-methoxyisonicotinic acid (CAS 103601-40-1) are critical precursors .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. The methoxyethoxy group’s protons resonate at δ 3.5–4.0 ppm in 1^1H NMR, while the isonicotinamide carbonyl appears near 168 ppm in 13^{13}C NMR . HRMS should confirm the molecular ion peak at m/z ~355.18 (C19_{19}H24_{24}N2_2O3_3) with isotopic patterns matching the isotopic distribution.

Q. What solubility and bioavailability challenges are associated with this compound, and how can they be addressed?

  • Methodological Answer : The methoxyethoxy group enhances aqueous solubility compared to purely hydrophobic analogs. However, logP values >3 (predicted via ChemDraw) suggest moderate lipophilicity, which may limit bioavailability. Strategies include co-solvent systems (e.g., PEG-400/water) for in vivo studies or structural modifications to introduce ionizable groups .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the anticancer activity of this compound, particularly in RAS-mutant cancers?

  • Methodological Answer : For RAS-mutant cancers, use cell lines like HCT-116 (KRAS mutant) and A549 (KRAS G12S) for GI50_{50} assays . In vivo, subcutaneous xenograft models in immunodeficient mice (e.g., BALB/c nude) with tumor volume monitoring via caliper measurements are standard. Pharmacodynamic markers like phosphorylated ERK/MAPK can validate target engagement .

Q. How can structure-activity relationship (SAR) studies guide optimization to enhance selectivity and reduce off-target effects?

  • Methodological Answer :

  • Core Modifications : Replace the isopropylphenyl group with bulkier substituents (e.g., tert-butyl) to improve steric hindrance and reduce off-target binding .
  • Side Chain Adjustments : Substitute the methoxyethoxy group with a morpholine ring (as in analog TAI-95) to enhance kinase selectivity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with RAF kinases and avoid ATP-binding pocket competition .

Q. What methodological approaches assess metabolic stability and clearance mechanisms in preclinical studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human or murine) and monitor parent compound depletion via LC-MS. CYP450 isoforms (e.g., CYP3A4) are primary metabolizers .
  • Metabolite Identification : Use high-resolution LC-QTOF to detect hydroxylated or demethylated metabolites.
  • In Vivo PK : Conduct cassette dosing in rodents with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours post-administration. Calculate clearance (CL) and volume of distribution (Vd) using non-compartmental analysis .

Q. How can researchers resolve contradictions in biological activity data across different experimental setups?

  • Methodological Answer :

  • Standardize Assay Conditions : Variability in cell culture media (e.g., serum concentration) or incubation time can alter results. Use CLSI guidelines for reproducibility .
  • Control for Batch Effects : Compare multiple synthetic batches of the compound to rule out impurities impacting activity .
  • Orthogonal Validation : Confirm apoptosis induction via both Annexin V/PI staining and caspase-3/7 activation assays .

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